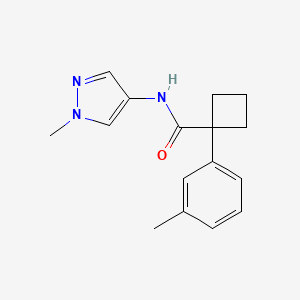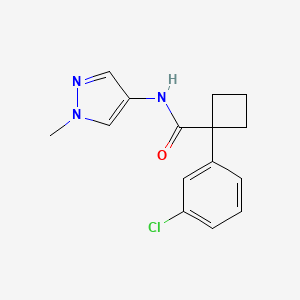![molecular formula C10H8BrNOS2 B7539801 N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide, commonly known as BTMTC, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiophene-based compounds that have been studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of BTMTC involves its interaction with the active site of the target enzyme. It binds to the enzyme through hydrogen bonding and hydrophobic interactions, thereby inhibiting its activity. The exact mechanism of inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
BTMTC has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also exhibits antioxidant activity, which can protect cells from oxidative damage. Furthermore, BTMTC has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BTMTC in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure can be confirmed by analytical techniques. However, one of the limitations of using BTMTC is its potential toxicity. It is important to use appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several potential future directions for the study of BTMTC. One area of interest is the development of BTMTC derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of BTMTC's potential applications in the treatment of other neurological and inflammatory disorders. Additionally, the development of new synthetic methods for BTMTC and its derivatives could lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
BTMTC can be synthesized by reacting 5-bromothiophene-2-carbaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps such as column chromatography to obtain pure BTMTC. The purity and yield of the synthesized compound can be determined by analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
BTMTC has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This makes BTMTC a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-9-2-1-8(15-9)5-12-10(13)7-3-4-14-6-7/h1-4,6H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXLPEQEDJABHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)






![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)

![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)